3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)-
Description
Its structure features a rigid bicyclic framework with two nitrogen atoms at positions 3 and 7, a carboxamide group at position 3 (substituted with an ethyl group), a ketone at position 9, and four para-methoxyphenyl substituents at positions 2, 4, 6, and 7. The p-methoxyphenyl groups contribute to steric bulk and electronic effects, which influence molecular recognition and biological activity .
This derivative is part of a broader class of 3,7-diazabicyclo[3.3.1]nonan-9-one analogs, which are studied for their anticancer, antibacterial, and neuroleptic activities. The para-methoxy groups on the aryl rings enhance solubility and modulate interactions with biological targets, such as DNA or enzymes involved in oxidative stress pathways .
Properties
CAS No. |
82058-39-7 |
|---|---|
Molecular Formula |
C38H41N3O6 |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
N-ethyl-2,4,6,8-tetrakis(4-methoxyphenyl)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C38H41N3O6/c1-6-39-38(43)41-35(25-11-19-29(46-4)20-12-25)31-33(23-7-15-27(44-2)16-8-23)40-34(24-9-17-28(45-3)18-10-24)32(37(31)42)36(41)26-13-21-30(47-5)22-14-26/h7-22,31-36,40H,6H2,1-5H3,(H,39,43) |
InChI Key |
XHYLCUXDQNYRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)OC)C2=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclo[3.3.1]nonane framework is typically synthesized via condensation reactions involving diketones such as acetylacetone or derivatives and aldehydes or enals. Acidic or basic catalysis facilitates cyclization and dehydration steps to form the bicyclic structure.
Condensation of aldehydes and acetylacetones : This classic approach yields bicyclo[3.3.1]nonane moieties through a sequence of aldol-type condensations followed by cyclization and dehydration under acidic conditions.
Use of substituted enals and diketones : More stereocontrolled syntheses employ substituted enals like carvone and dimethyl-1,3-acetonedicarboxylate to yield bicyclo[3.3.1]nonenols with controlled stereochemistry.
Functionalization with Carboxamide and N-Ethyl Groups
The carboxamide group at position 3 is introduced by amidation reactions of the corresponding carboxylic acid or activated ester intermediate with ethylamine or its derivatives.
- Amidation typically involves activation of the carboxylic acid function (e.g., via acid chlorides or coupling reagents) followed by nucleophilic substitution with ethylamine to yield the N-ethyl carboxamide.
Attachment of 2,4,6,8-Tetrakis(p-methoxyphenyl) Substituents
The four p-methoxyphenyl groups at positions 2, 4, 6, and 8 are introduced through arylation reactions, often employing palladium-catalyzed cross-coupling methodologies or nucleophilic aromatic substitution depending on the intermediate's functional groups.
The aryl groups can be installed by reaction of halogenated bicyclic intermediates with p-methoxyphenylboronic acids or equivalents under Suzuki coupling conditions.
Alternatively, direct condensation with p-methoxybenzaldehyde derivatives during bicyclic core formation can incorporate these aryl groups simultaneously.
Oxidation to 9-Oxo Derivative
The 9-oxo function is introduced by selective oxidation of the bicyclic intermediate, often employing oxidizing agents such as potassium permanganate or other mild oxidants under controlled conditions to avoid over-oxidation or degradation.
- Oxidation is typically performed under inert atmosphere and controlled temperature to maintain the integrity of the bicyclic and aryl substituents.
Summary of Preparation Steps in Table Format
| Step | Reaction Type | Starting Materials/Intermediates | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Condensation & Cyclization | Acetylacetone + aldehyde/enal (e.g., carvone) | Acidic/basic catalysis, reflux, dehydration | Formation of bicyclo[3.3.1]nonane core |
| 2 | Nitrogen incorporation | Amines or amides with diketones | Acidic conditions or ring closure | Formation of 3,7-diazabicyclo core |
| 3 | Amidation | Carboxylic acid intermediate + ethylamine | Coupling reagents or acid chloride activation | N-ethyl carboxamide substitution at position 3 |
| 4 | Arylation | Halogenated bicyclic intermediate + p-methoxyphenyl boronic acid | Pd-catalyzed Suzuki coupling or condensation | Introduction of tetrakis(p-methoxyphenyl) groups |
| 5 | Oxidation | Bicyclic intermediate | Potassium permanganate or mild oxidants, inert atmosphere | Formation of 9-oxo functionality |
Research Findings and Optimization
Conformational Effects: Substitutions at the bicyclic core influence the conformational preferences, which can affect reaction pathways and yields. For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes adopt specific conformers to minimize steric and electronic repulsions, which must be considered during synthesis planning.
Stereochemical Control: Using chiral starting materials such as carvone or employing stereoselective catalysts can enhance the stereochemical purity of the bicyclic intermediates and final products.
Purification Techniques: Recrystallization and chromatographic methods are essential for isolating the target compound with high purity, especially after multi-step syntheses involving sensitive functional groups.
Catalyst and Solvent Optimization: Industrial synthesis benefits from optimized catalysts and solvent systems that improve reaction rates and selectivity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups results in quinones, while reduction of the carbonyl group yields alcohol derivatives .
Scientific Research Applications
Structure and Composition
The compound is characterized by its bicyclic structure and multiple functional groups, which contribute to its unique properties. Its molecular formula is with a molecular weight of approximately 635.7 g/mol. The presence of methoxyphenyl groups enhances its electron-donating characteristics and ability to engage in π-π stacking interactions.
Medicinal Chemistry
The compound exhibits significant biological activities, making it a candidate for therapeutic applications. Key areas include:
- Anticancer Activity : Studies have shown that compounds with a diazabicyclo(3.3.1)nonane framework can inhibit tumor growth by interacting with specific biological targets such as enzymes involved in cancer metabolism.
- Neuropharmacology : The compound has potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Study: Anticancer Activity
A study investigated the effects of 3,7-diazabicyclo(3.3.1)nonane derivatives on various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast and colon cancer cells, highlighting the importance of structural variations in optimizing biological activity .
Materials Science
In materials science, this compound's rigidity and structural properties make it suitable for developing advanced materials:
- Polymeric Applications : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanocomposites : Its ability to form π-π interactions allows for the creation of nanocomposites with improved electrical conductivity and mechanical strength.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification | Property Improvement |
|---|---|---|
| Polyethylene | Incorporation of compound | Increased tensile strength |
| Polycarbonate | Blending with diazabicyclo | Enhanced thermal stability |
Interaction Studies
Interaction studies using techniques such as molecular docking have demonstrated that this compound can effectively bind to various biological targets, including receptors involved in disease processes. These studies provide insights into the mechanism of action and guide further modifications to enhance efficacy.
Mechanism of Action
The mechanism of action of N-ETHYL-2,4,6,8-TETRAKIS(4-METHOXYPHENYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The biological and physicochemical properties of bispidine derivatives are highly dependent on substituents at positions 2, 4, 6, 8 (aryl groups) and positions 3, 7 (nitrogen substituents). Below is a comparative analysis with structurally related compounds:
Conformational and Electronic Differences
- Conformation : The target compound adopts a chair-boat conformation in the bicyclic core, as observed in X-ray crystallography studies of similar derivatives. This conformation positions the p-methoxyphenyl groups equatorially, optimizing π-π stacking with biological targets . In contrast, bromophenyl derivatives (e.g., 4-bromophenyl analog) exhibit axial aryl orientations, reducing binding efficiency .
- Electronic Effects : The para-methoxy groups donate electron density via resonance, enhancing interactions with electron-deficient regions of DNA or enzymes. Fluorophenyl or bromophenyl analogs rely on halogen bonding but suffer from higher metabolic instability .
Key Research Findings
Anticancer Mechanisms : The target compound induces apoptosis via mitochondrial depolarization (ΔΨm loss) and caspase-3 activation, with IC₅₀ values 2–3 times lower than phenyl-substituted analogs in cervical cancer models .
DNA Interaction : Molecular docking studies show that p-methoxyphenyl groups intercalate between DNA base pairs, while the carboxamide group hydrogen-bonds with phosphate backbones .
Toxicity Profile : The ethyl carboxamide substituent reduces hepatotoxicity compared to alkylamine derivatives, as shown in murine models .
Biological Activity
The compound 3,7-Diazabicyclo(3.3.1)nonane-3-carboxamide, N-ethyl-9-oxo-2,4,6,8-tetrakis(p-methoxyphenyl)- is a complex organic molecule recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique bicyclic structure and functional groups contribute to its interactions with various biological targets.
- Molecular Formula : C38H41N3O6
- Molecular Weight : 635.7 g/mol
- CAS Number : 82058-43-3
Structural Features
The compound features a bicyclic core structure that enhances rigidity and stability. The presence of multiple methoxyphenyl groups allows for significant electron-donating properties and potential π-π stacking interactions, which are crucial for biological activity.
Biological Activity
Research indicates that compounds within the diazabicyclo(3.3.1)nonane family exhibit a range of biological activities:
- Nicotinic Acetylcholine Receptor Interaction : The compound has been shown to selectively interact with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is facilitated by the carboxamide group acting as a hydrogen bond acceptor, enhancing binding affinity and selectivity .
- Anticancer Properties : Studies have demonstrated that derivatives of this compound possess anticancer activities, attributed to their ability to disrupt cellular signaling pathways involved in tumor growth .
- Antimicrobial Activity : Variants of the compound have shown promising antimicrobial effects against various pathogens, highlighting its potential as a therapeutic agent in infectious diseases.
- Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of orexin receptors, suggesting its utility in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety .
The biological activity of 3,7-Diazabicyclo(3.3.1)nonane derivatives is primarily mediated through their interactions with specific receptors and enzymes:
- Molecular Docking Studies : These studies reveal that the compound can effectively bind to various biological targets, facilitating insights into its mechanism of action and guiding further modifications for enhanced efficacy.
- Electrophysiological Responses : Selected compounds within this class have been tested for their electrophysiological responses in nAChR assays, demonstrating significant activity that correlates with structural features .
Case Studies
Several studies have explored the biological activity of this compound:
Synthesis Methods
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane derivatives can be achieved through various methods aimed at optimizing yields and reducing reaction times:
- Reactions Involving Functional Group Modifications : These reactions are crucial for enhancing the biological activity of the compound by introducing or modifying functional groups attached to the bicyclic core.
Q & A
Q. What are the recommended synthetic strategies for preparing 3,7-Diazabicyclo[3.3.1]nonane-3-carboxamide derivatives with multiple aryl substituents?
- Methodological Answer : The synthesis typically employs a modified Mannich condensation (one-pot reaction) using aryl aldehydes, ketones, and ammonium acetate in ethanol . For the target compound, replace 4-chlorobenzaldehyde (as in ) with 4-methoxybenzaldehyde to introduce p-methoxyphenyl groups. Key considerations:
- Steric hindrance : The four bulky p-methoxyphenyl groups may slow reaction kinetics. Use elevated temperatures (40–50°C) and extended reaction times.
- Purification : Recrystallize the crude product from acetone to remove unreacted monomers, as described for analogous compounds .
- Yield optimization : Adjust stoichiometric ratios (e.g., aryl aldehyde:ammonium acetate = 2:1) to favor bicyclic product formation.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography , NMR , and mass spectrometry :
- X-ray diffraction : Resolve the bicyclic core and substituent orientations. highlights twin-chair conformations with puckering parameters (Q, θ, φ) to quantify ring distortions .
- NMR : Key signals include:
- Methoxy protons : δ ~3.8 ppm (singlet, 12H for four -OCH₃ groups).
- Aromatic protons : Split into two sets due to para-substitution (δ ~6.8–7.2 ppm).
- HRMS : Confirm molecular formula (e.g., C₃₉H₄₃N₃O₇ requires m/z 683.30).
Advanced Research Questions
Q. How do the p-methoxyphenyl substituents influence the conformational dynamics of the bicyclic core?
- Methodological Answer : The aryl groups induce steric crowding , forcing the bicyclo[3.3.1]nonane system into a twin-chair conformation to minimize non-bonded interactions between 2,8- and 4,6-substituents . Advanced analysis tools:
- DFT calculations : Model energy differences between chair-boat and twin-chair conformers.
- Crystallographic data : Compare torsion angles (e.g., C7–C11–C18–N2) with derivatives lacking aryl groups.
- Dynamic NMR : Detect conformational exchange at low temperatures (e.g., -40°C in CDCl₃).
Q. What reaction pathways are accessible for functionalizing the carboxamide group?
- Methodological Answer : The carboxamide can undergo:
- Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to replace the ethyl group.
- Hydrolysis : Convert to carboxylic acid using HCl/NaOH (monitor pH to avoid bicyclic ring degradation).
- Cross-coupling : Use Pd-catalyzed Buchwald-Hartwig amination to introduce heteroaryl groups.
Note : Steric shielding by p-methoxyphenyl groups may limit reactivity; use bulky ligands (e.g., XPhos) to enhance catalytic efficiency.
Q. How can biological activity screening be designed for this compound, given its low solubility?
- Methodological Answer : Address solubility challenges via:
- DMSO stock solutions : Prepare 10 mM stocks and dilute in assay buffers (≤1% DMSO final).
- Assay selection : Prioritize membrane-based targets (e.g., GPCRs, ion channels) where lipophilicity enhances binding.
- Structural analogs : Compare activities with derivatives lacking methoxy groups (e.g., 4-chlorophenyl variants in ) to establish SAR .
Q. How to resolve contradictions in spectroscopic data during synthesis optimization?
- Methodological Answer : If unexpected byproducts arise (e.g., mono- or tri-substituted intermediates):
- HPLC-MS : Track reaction progress at 30-minute intervals to identify intermediates.
- TLC optimization : Use silica gel plates with ethyl acetate/hexane (3:7) and UV/iodine visualization.
- Kinetic studies : Vary temperature (25–60°C) and catalyst (e.g., p-TsOH) to favor bicyclization over linear oligomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
